N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine
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Overview
Description
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine is a complex organic compound that features both benzodioxole and indole moieties. These structural motifs are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine typically involves a multi-step process. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction . This reaction involves the coupling of a benzodioxole derivative with an indole derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share structural similarities and have been studied for their anticancer activities.
Indole derivatives: Compounds like indole-3-acetic acid and other indole-based molecules have diverse biological activities.
Uniqueness
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine is unique due to its specific combination of benzodioxole and indole moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C21H24N2O4 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C21H24N2O4/c1-13-16(17-10-15(24-2)4-5-18(17)23-13)6-7-22-11-14-8-19(25-3)21-20(9-14)26-12-27-21/h4-5,8-10,22-23H,6-7,11-12H2,1-3H3 |
InChI Key |
IPFIQMHJJGTQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
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